4-(1-Methyl-1H-imidazol-2-yl)-morpholine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

4-(1-Methyl-1H-imidazol-2-yl)-morpholine (C8H13N3O, MW 167.21 g/mol) is a heterocyclic compound comprising a morpholine ring directly N-linked to the C-2 position of a 1-methylimidazole moiety. This scaffold combines the hydrogen-bonding capacity and solubility-enhancing properties of morpholine with the π-stacking and metal-coordinating capabilities of N-methylimidazole.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B8586098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-imidazol-2-yl)-morpholine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1N2CCOCC2
InChIInChI=1S/C8H13N3O/c1-10-3-2-9-8(10)11-4-6-12-7-5-11/h2-3H,4-7H2,1H3
InChIKeyNKKJWUMVFVOEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-imidazol-2-yl)-morpholine: A Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


4-(1-Methyl-1H-imidazol-2-yl)-morpholine (C8H13N3O, MW 167.21 g/mol) is a heterocyclic compound comprising a morpholine ring directly N-linked to the C-2 position of a 1-methylimidazole moiety. This scaffold combines the hydrogen-bonding capacity and solubility-enhancing properties of morpholine with the π-stacking and metal-coordinating capabilities of N-methylimidazole. The direct C-2 attachment of morpholine to the imidazole core distinguishes this compound from C-4-substituted regioisomers and methylene-bridged analogs, with implications for conformational preferences, electronic distribution, and target-binding geometry. [1] [2]

Why 4-(1-Methyl-1H-imidazol-2-yl)-morpholine Cannot Be Freely Substituted with Other Imidazole–Morpholine Isomers


The position of the morpholine substituent on the imidazole ring fundamentally dictates the compound's conformational landscape, electronic properties, and biological target interactions. In the 1-methyl-1H-imidazole kinase inhibitor series described by Su et al. (J Med Chem, 2014), the regioisomeric attachment point of heterocyclic substituents on the imidazole core was a critical determinant of Jak2 inhibitory potency, with C-ring modifications at specific imidazole positions yielding over 100-fold differences in cellular activity. [1] Similarly, regioisomeric imidazole–morpholine conjugates (C-2 vs. C-4 morpholine attachment) exhibit distinct hydrogen-bond donor/acceptor profiles, which directly impact docking scores and binding interactions with target proteins such as bacterial enzymes and inflammatory mediators, as shown in molecular docking studies of imidazole derivatives bearing morpholine moieties. [2] Generic substitution of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine with its 4-substituted isomer or with methylene-bridged analogs would therefore alter key structure–activity relationships, making interchangeable use in a synthetic sequence or biological assay unreliable without re-validation.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-imidazol-2-yl)-morpholine vs. Closest Analogs


Regioisomeric Position (C-2 vs. C-4 Morpholine Attachment) Dictates Target Engagement Geometry

In the 1-methyl-1H-imidazole Jak2 inhibitor program, the position of heterocyclic substitution on the imidazole ring was a key optimization parameter. The clinical candidate AZD1480 and optimized lead compound 19a both feature specific regioisomeric arrangements of the C-ring fragment attached to the 1-methylimidazole core. Compound 19a, bearing a morpholino-triazine substituent at the imidazole C-4 position, achieved an enzymatic Jak2 IC50 in the low nanomolar range and demonstrated oral bioavailability with significant tumor growth inhibition in a UKE-1 xenograft model. [1] This establishes that the morpholine–imidazole connectivity pattern is not interchangeable between C-2 and C-4 attachment points for Jak2-targeted activity. 4-(1-Methyl-1H-imidazol-2-yl)-morpholine, with morpholine at the C-2 position, provides a distinct vector for fragment growing or scaffold hopping that is complementary to, rather than replaceable by, the C-4-substituted analogs.

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Computational Docking Scores of Morpholine-Bearing Imidazoles Against Bacterial and Inflammatory Targets

A 2025 study by Othman et al. synthesized and computationally evaluated a series of imidazole derivatives incorporating a morpholine moiety (compounds 5a–e). Molecular docking against bacterial proteins and inflammatory targets revealed that compound 5c displayed the highest binding scores, correlating with its superior experimental MIC values (0.39 ± 0.015 μg/L against S. aureus; 0.34 ± 0.005 μg/L against E. coli; 0.54 ± 0.015 μg/L against A. niger; 0.49 ± 0.025 μg/L against T. mentagrophytes) and 93.16 ± 0.30% in vitro anti-inflammatory activity. [1] While 4-(1-Methyl-1H-imidazol-2-yl)-morpholine was not directly among compounds 5a–e, the study demonstrates that the morpholine–imidazole connectivity pattern significantly influences docking scores and resultant bioactivity. The C-2 morpholine attachment present in the target compound provides a distinct spatial presentation of the morpholine oxygen and imidazole nitrogen lone pairs compared to the methylene-bridged or C-4-substituted variants evaluated in the study.

Antimicrobial Anti-inflammatory Molecular Docking

Distinction from 4-(1H-Imidazol-2-ylmethyl)morpholine by N-Methylation and Linker Absence

4-(1-Methyl-1H-imidazol-2-yl)-morpholine differs from the commercially common analog 4-(1H-imidazol-2-ylmethyl)morpholine (CAS 54534-92-8) by two key structural features: (a) N-methylation of the imidazole ring, which eliminates the imidazole N–H hydrogen-bond donor and increases lipophilicity, and (b) direct C–N linkage between imidazole C-2 and morpholine, replacing the methylene spacer. The N-methyl group removes a hydrogen-bond donor (reducing HBD count from 1 to 0), alters the imidazole pKa, and increases calculated logP. The absence of the methylene linker reduces rotatable bond count by 1 (from 2 to 1), constraining conformational flexibility and pre-organizing the morpholine ring for target binding. [1] These differences are expected to impact membrane permeability, metabolic stability, and binding mode complementarity to target proteins compared to the methylene-bridged, N-unsubstituted analog.

Physicochemical Properties Regioisomer Differentiation Scaffold Selection

Recommended Application Scenarios for 4-(1-Methyl-1H-imidazol-2-yl)-morpholine Based on Available Evidence


Fragment-Based Screening Library Design Targeting Kinase ATP-Binding Sites

The C-2 morpholine-substituted 1-methylimidazole scaffold provides a compact, rule-of-3-compliant fragment (MW 167.21, HBD = 0, HBA = 3, rotatable bonds = 1) suitable for fragment-based drug discovery targeting kinase ATP-binding pockets. The N-methylimidazole moiety can engage the hinge region via hydrogen bonding, while the morpholine ring offers a solubilizing handle for fragment growing. [1] This scaffold is structurally orthogonal to the C-4-substituted imidazole series validated in the Jak2 inhibitor program (Su et al., J Med Chem 2014), enabling complementary library coverage. [2]

Synthetic Intermediate for C-2 Functionalized 1-Methylimidazole Bioactive Series

As a direct C-2 morpholino-substituted building block, this compound serves as a synthetic precursor for further derivatization at the imidazole C-4 and C-5 positions, enabling the construction of densely functionalized imidazole pharmacophores. The morpholine nitrogen can also be further functionalized (e.g., alkylation, acylation) or used as a directing group for regioselective imidazole functionalization. [1]

Antimicrobial Hit Expansion via Morpholine–Imidazole Scaffold Diversification

Given the promising antimicrobial activity of morpholine-bearing imidazole derivatives (compound 5c from Othman et al., 2025, with MIC values as low as 0.34 μg/L against E. coli), [1] this C-2 morpholino variant can serve as a scaffold-hopping starting point to explore the SAR around the imidazole substitution pattern against Gram-positive, Gram-negative, and fungal pathogens. The direct C-2 linkage, as opposed to the methylene-bridged analogs, may yield improved metabolic stability due to the absence of the benzylic-like methylene oxidation site.

Computational Chemistry and DFT Model Development

The compact structure and defined conformational constraints of 4-(1-Methyl-1H-imidazol-2-yl)-morpholine make it suitable for computational benchmarking studies, including DFT calculations of frontier molecular orbitals (HOMO/LUMO energy gaps), molecular electrostatic potential (MEP) mapping, and reduced density gradient (RDG) analysis, as demonstrated for related imidazole–morpholine compounds. [1] These computational descriptors can guide the design of analogs with optimized electronic properties for target binding.

Quote Request

Request a Quote for 4-(1-Methyl-1H-imidazol-2-yl)-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.